Cas no 19037-28-6 (3-epi-Pregnenolone)

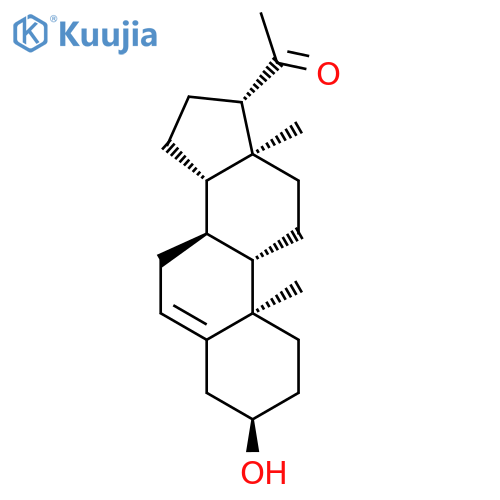

3-epi-Pregnenolone structure

商品名:3-epi-Pregnenolone

CAS番号:19037-28-6

MF:C21H32O2

メガワット:316.477586746216

CID:184630

3-epi-Pregnenolone 化学的及び物理的性質

名前と識別子

-

- Pregn-5-en-20-one,3-hydroxy-, (3a)-

- 3-epi-Pregnenolone

- 5-Pregnene-3alpha-ol-20-one

- 1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

- Pregn-5-en-3α-ol-20-one

- 3α-Hydroxy-20-oxopregn-5-ene

- (3α)-3-Hydroxypregn-5-en-20-one

- (3α)-hydroxy-Pregn-5-en-20-one

-

- インチ: InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,15-19,23H,5-12H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1

- InChIKey: ORNBQBCIOKFOEO-QYYVTAPASA-N

- ほほえんだ: O[C@@H]1CC[C@@]2([C@H]3CC[C@@]4([C@H](CC[C@H]4[C@@H]3CC=C2C1)C(=O)C)C)C

計算された属性

- せいみつぶんしりょう: 316.24000

じっけんとくせい

- PSA: 37.30000

- LogP: 4.51530

3-epi-Pregnenolone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-476457-10 mg |

3-epi-Pregnenolone, |

19037-28-6 | 10mg |

¥2,858.00 | 2023-07-11 | ||

| TRC | P712205-25mg |

3-epi-Pregnenolone |

19037-28-6 | 25mg |

$ 1367.00 | 2023-09-06 | ||

| A2B Chem LLC | AE83859-2.5mg |

5-Pregnene-3alpha-ol-20-one |

19037-28-6 | 95% | 2.5mg |

$3677.00 | 2024-04-20 | |

| A2B Chem LLC | AE83859-25mg |

5-Pregnene-3alpha-ol-20-one |

19037-28-6 | 25mg |

$1351.00 | 2024-01-02 | ||

| A2B Chem LLC | AE83859-1mg |

5-Pregnene-3alpha-ol-20-one |

19037-28-6 | 95% | 1mg |

$2510.00 | 2024-04-20 | |

| TRC | P712205-2.5mg |

3-epi-Pregnenolone |

19037-28-6 | 2.5mg |

$ 176.00 | 2023-09-06 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-476457-10mg |

3-epi-Pregnenolone, |

19037-28-6 | 10mg |

¥2858.00 | 2023-09-05 | ||

| A2B Chem LLC | AE83859-5mg |

5-Pregnene-3alpha-ol-20-one |

19037-28-6 | 95% | 5mg |

$5010.00 | 2024-04-20 |

3-epi-Pregnenolone 関連文献

-

Andrew L. Johnson,Matthew G. Davidson,Yolanda Pérez,Matthew D. Jones,Nicolas Merle,Paul R. Raithby,Stephen P. Richards Dalton Trans., 2009, 5551-5558

-

Per Eklund,Sit Kerdsongpanya J. Mater. Chem. C, 2016,4, 3905-3914

-

Kelsey M. Hallinen,Stephanie Tristram-Nagle,John F. Nagle Phys. Chem. Chem. Phys., 2012,14, 15452-15457

-

Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302

-

Daniel T. Weiss,Philipp J. Altmann,Stefan Haslinger,Christian Jandl,Alexander Pöthig,Mirza Cokoja,Fritz E. Kühn Dalton Trans., 2015,44, 18329-18339

19037-28-6 (3-epi-Pregnenolone) 関連製品

- 2283-82-1(Dehydro Androsterone)

- 53-43-0(Dehydroepiandrosterone)

- 53-00-9(7-alpha-Hydroxydehydroepiandrosterone)

- 566-19-8(7-Keto-dehydroepiandrosterone)

- 145-13-1(Pregnenolone)

- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 2177060-85-2(2-(2-methoxyphenyl)-1-[3-(2H-1,2,3-triazol-2-yl)azetidin-1-yl]ethan-1-one)

- 394227-98-6(N-5-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-2,5-dichlorothiophene-3-carboxamide)

- 1891965-77-7(3-2-(propan-2-yl)phenyl-1,2-oxazole-5-carboxylic acid)

推奨される供給者

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬